molecular formula C18H21ClN2O2 B13857078 (5-Chloro-2-(methylamino)phenyl)(phenyl)carbamic Acid tert-Butyl Ester

(5-Chloro-2-(methylamino)phenyl)(phenyl)carbamic Acid tert-Butyl Ester

Cat. No.: B13857078
M. Wt: 332.8 g/mol
InChI Key: QBGOWQQNARJFNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-(methylamino)phenyl)(phenyl)carbamic Acid tert-Butyl Ester involves several steps. One common method includes the reaction of 5-chloro-2-nitroaniline with methylamine to form 5-chloro-2-(methylamino)aniline. This intermediate is then reacted with phenyl isocyanate to form (5-Chloro-2-(methylamino)phenyl)(phenyl)carbamic acid. Finally, the tert-butyl esterification is carried out using tert-butyl chloroformate.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-(methylamino)phenyl)(phenyl)carbamic Acid tert-Butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (5-Chloro-2-(methylamino)phenyl)(phenyl)carbamic Acid tert-Butyl Ester involves its interaction with GABA receptors in the brain. It acts as a modulator of these receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to its anxiolytic and anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-2-(methylamino)phenyl)(phenyl)carbamic Acid tert-Butyl Ester is unique due to its specific structure, which allows it to be an effective intermediate in the synthesis of Clobazam. Its specific interactions with GABA receptors also contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

tert-butyl N-[5-chloro-2-(methylamino)phenyl]-N-phenylcarbamate

InChI

InChI=1S/C18H21ClN2O2/c1-18(2,3)23-17(22)21(14-8-6-5-7-9-14)16-12-13(19)10-11-15(16)20-4/h5-12,20H,1-4H3

InChI Key

QBGOWQQNARJFNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)NC

Origin of Product

United States

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